
Diacetonalkohol-d12
Übersicht
Beschreibung
Diacetone alcohol-d12 (DA-d12) is an important compound that has been used in a variety of scientific and industrial applications. It is a colorless, slightly viscous liquid with a sweet and fruity odor. It is also known as 2,6-Dimethyl-4-hydroxy-3,5-heptanedione, and is a derivative of acetone. DA-d12 is a chiral compound, meaning that it has two forms that are mirror images of each other, and is used in applications requiring enantiomerically pure compounds. It is used in the synthesis of pharmaceuticals, fragrances, and other compounds that require enantiomeric purity. It is also used in the synthesis of polymers, surfactants, and other materials.
Wissenschaftliche Forschungsanwendungen
Produktion biobasierter Chemikalien
Diacetonalkohol-d12 wird bei der Herstellung biobasierter Chemikalien durch die Aldolreaktion von Bioaceton verwendet. Dieser Prozess ist Teil eines nachhaltigen Bioraffinerie-Ansatzes, um petrochemische Prozesse durch umweltfreundliche Alternativen zu ersetzen . Die Verbindung dient als Zwischenprodukt bei der Herstellung von Mesityloxid und als Reaktant bei der Herstellung von Duftstoffen .
Lösungsmittel für industrielle Anwendungen
Als Lösungsmittel wird this compound in Reinigungsprozessen, Klebstoffen, Farben, Verdünnern und Haushaltsreinigern verwendet. Seine einzigartigen Eigenschaften machen es für diese Anwendungen geeignet, insbesondere zur Anpassung der Löslichkeit von Farbharschen und zur Regulierung der Verdunstungsrate .
Synthese von Carbamaten und Bis-Carbamaten
Die Verbindung ist an der Synthese von Derivaten von Carbamaten und Bis-Carbamaten beteiligt. Diese Derivate werden auf ihre physikalisch-chemischen Eigenschaften und Reaktionen wie Nitrozozirovaniye und Halogenierung untersucht, die für die Entwicklung neuer Materialien und Chemikalien von Bedeutung sind .
Stabile Isotopenmarkierung
4-Hydroxy-4-methyl-2-pentanon-d12 ist aufgrund seiner isotopen Reinheit wertvoll für die stabile Isotopenmarkierung. Es wird in der Forschung verwendet, um chemische Reaktionen und Prozesse zu verfolgen und Einblicke in Reaktionsmechanismen und -wege zu gewinnen .
Farben- und Beschichtungsindustrie
Diese Verbindung ist ein wichtiges Lösungsmittel in der Farben- und Beschichtungsindustrie. Es wird in Coil-Beschichtungen, Holzlacken, Architekturbeschichtungen und mehr verwendet. Seine Fähigkeit, organische Peroxide zu lösen, macht es zu einem vielseitigen Lösungsmittel für verschiedene Arten von Farb- und Beschichtungsformulierungen .
Textil- und Lederbehandlung
Bei der Behandlung von Textilien und Leder wirkt this compound als Reinigungslösungsmittel. Es hilft bei den Vorbereitungs- und Veredelungsprozessen und stellt sicher, dass die Materialien ordnungsgemäß gereinigt und für die weitere Verarbeitung vorbereitet werden .
Chemische Synthese
Es dient als Zwischenprodukt in der chemischen Synthese, wo es durch Reaktion mit Aldehyden über Tandem-Aldol-Transfer-Tischtschenko-Reaktionen zur Synthese von Diolmonoestern verwendet wird. Diese Anwendung ist entscheidend für die Herstellung verschiedener chemischer Produkte .
Katalyseforschung
Die Verbindung wird auf ihre Rolle in der Katalyse untersucht, insbesondere bei Reaktionen mit Ionenaustauscherharzen. Das Verständnis seines Verhaltens in diesen Reaktionen kann zur Entwicklung effizienterer und umweltfreundlicherer katalytischer Prozesse führen .
Wirkmechanismus
Target of Action
Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .
Mode of Action
The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .
Biochemical Pathways
Diacetone alcohol-d12 is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .
Result of Action
The primary result of diacetone alcohol-d12’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .
Action Environment
The action of diacetone alcohol-d12 is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .
Safety and Hazards
Diacetone Alcohol is a combustible liquid and causes serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It is recommended to avoid breathing fumes/mists/vapors/spray, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .
Zukünftige Richtungen
Diacetone Alcohol is used in various industries including building, industrial applications, home personal care, food industry, and chemical industry . It is also used in cellulose ester lacquers, particularly of the brushing type, where it produces brilliant gloss and hard film and where its lack of odor is desirable . It is expected to continue to find use in these areas due to its unique properties .
Eigenschaften
IUPAC Name |
1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUIWOUIDPGS-YDUIPVTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443621 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114253-85-9 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114253-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



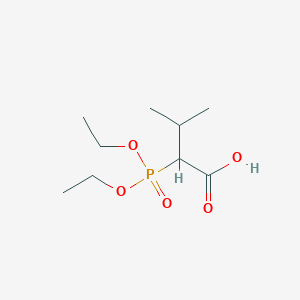
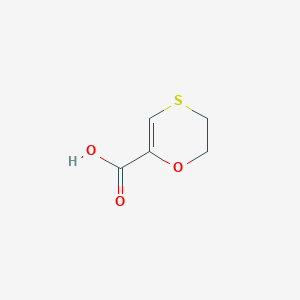
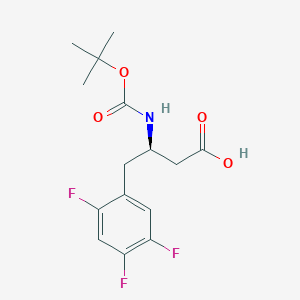




![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)

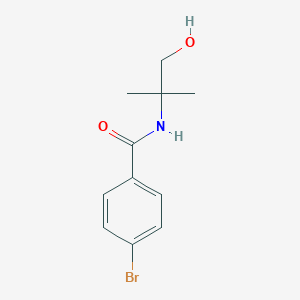
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
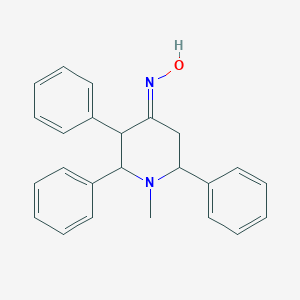
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
